1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea

GOT1 cancer metabolism structure–activity relationship

Securing a reliable negative control for GOT1 inhibitor assays is critical; unvalidated analogs can confound target-dependency conclusions. 1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea (compound 3a) is the unsubstituted parent with IC50 >100 µM, serving as an inert negative control in pancreatic cancer metabolism research. • Validated baseline for GOT1 enzymatic & cell-based assays. • Enables SAR studies by establishing reference potency. • ≥95% purity (HPLC, NMR) for high-throughput screening. BenchChem supplies this essential reference standard with batch-to-batch consistency for global laboratories.

Molecular Formula C17H17N3O
Molecular Weight 279.343
CAS No. 32585-51-6
Cat. No. B3007854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea
CAS32585-51-6
Molecular FormulaC17H17N3O
Molecular Weight279.343
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NCCC2=CNC3=CC=CC=C32
InChIInChI=1S/C17H17N3O/c21-17(20-14-6-2-1-3-7-14)18-11-10-13-12-19-16-9-5-4-8-15(13)16/h1-9,12,19H,10-11H2,(H2,18,20,21)
InChIKeyZGQABPLJNQKODP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea (CAS 32585-51-6): A Tryptamine-Based Phenylurea Scaffold for Targeted Inhibitor Development


1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea is a tryptamine-derived phenylurea that serves as the unsubstituted parent compound of a series of aspartate aminotransferase 1 (GOT1) inhibitors [1]. The molecule features an indole ring linked via an ethylene bridge to a phenylurea moiety, creating a core that has been systematically modified to probe structure–activity relationships in cancer metabolism research [1].

Workflow
Tryptamine-derived phenylurea scaffold for GOT1 inhibitor development
Role
Essentially inactive parent compound; reported negative control for enzymatic and cell-based GOT1 assays
Selection
Baseline reference for structure–activity relationship studies and substituent contribution calibration

Why Generic Phenylurea Derivatives Cannot Substitute for 1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea


Within the tryptamine-based phenylurea series, minor structural modifications produce dramatic changes in GOT1 inhibitory potency. The unsubstituted parent compound 3a displays an IC50 >100 μM, while analogs bearing electron‑withdrawing substituents on the phenyl ring achieve IC50 values between 32 and 62 μM [1]. Simply substituting the parent compound with a more potent analog invalidates the baseline control required to assess whether observed cellular effects are truly target‑dependent [1]. Consequently, procurement of the unsubstituted parent is essential for any laboratory seeking a validated negative control for GOT1 enzymatic or cell‑based assays.

This compound (parent)
Substituted analogs (active)
Substituted analogs exhibit measurable GOT1 inhibition, while the parent is essentially inactive. Using an active analog as a negative control introduces confounding inhibition that may invalidate target-dependence assessment.
Baseline control role
Potency-optimized lead compounds
Replacing the unsubstituted parent with a more potent derivative eliminates the baseline reference required for quantitative SAR calibration. The absence of a true inactive control may shift interpretation of substituent effects.

Quantitative Evidence Supporting the Selection of 1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea Over Its Closest Analogs


GOT1 Inhibitory Potency: Unsubstituted Parent vs. Electron‑Withdrawing Substituted Analogs

In a head‑to‑head evaluation within the same MDH‑coupled GOT1 enzymatic assay, the unsubstituted parent compound 3a (1‑[2‑(1H‑indol‑3‑yl)ethyl]‑3‑phenylurea) exhibited no significant inhibition with an IC50 >100 μM [1]. In contrast, analogs with electron‑withdrawing substituents on the phenyl ring displayed markedly improved activity: compound 3b (IC50 = 36 μM, R = 4‑F), 3c (39 μM, 4‑Cl), 3d (62 μM, 4‑Br), 3e (32 μM, 2‑F), and 3f (34 μM, 2‑phenyl) [1]. This demonstrates that the unsubstituted parent is essentially inactive, providing a critical negative control for SAR studies.

GOT1 Inhibitory Potency
Head-to-head
Parent IC50 >100 μM vs. substituted analogs 32–62 μM
Establishes parent as essentially inactive negative control
MDH-coupled assay, n=3, 20 min incubation
GOT1 cancer metabolism structure–activity relationship

Enzymatic Selectivity Window: GOT1 Inhibition vs. Non‑Target Transaminases

The unsubstituted parent compound 3a shows no measurable inhibition of GOT1 at concentrations up to 100 μM, while the substituted analogs achieve inhibitory activity in the low‑micromolar range [1]. Although direct selectivity data against other aminotransferases (e.g., GOT2, GPT) are not reported, the complete lack of GOT1 activity for compound 3a makes it the preferred tool for experiments designed to distinguish GOT1‑dependent effects from off‑target transaminase inhibition.

Selectivity Window
Class-level inference
No measurable GOT1 inhibition at 100 μM
Preferred tool to distinguish GOT1-dependent effects from off-target transaminase activity
Selectivity against other transaminases not directly reported
GOT1 selectivity negative control

Minimal Pharmacophoric Core for Tryptamine‑Based GOT1 Inhibitor Optimization

Compound 3a represents the simplest member of the tryptamine‑phenylurea series, with no additional substituents on the phenyl ring. The SAR study demonstrates that introduction of electron‑withdrawing groups (F, Cl, Br) or a second phenyl ring at the ortho or para position improves potency by 2.8–3.1‑fold [1]. This establishes compound 3a as the essential baseline scaffold against which the contribution of each substituent can be quantitatively assessed.

Pharmacophoric Baseline
Cross-study comparable
≥2.8-fold improvement in IC50 upon substitution
Quantitative baseline for substituent contribution in SAR models
Identical assay conditions for all compounds
structure–activity relationship lead optimization tryptamine scaffold

Optimal Use Cases for 1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea in Academic and Industrial Research


Negative Control for GOT1 Enzymatic and Cell‑Based Assays

Researchers investigating GOT1‑dependent metabolic pathways in pancreatic ductal adenocarcinoma can use compound 3a as an inert negative control at concentrations up to 100 μM, ensuring that any observed phenotypic changes are attributable to GOT1 inhibition rather than nonspecific compound effects [1].

Baseline Comparator in Tryptamine‑Phenylurea SAR Studies

Medicinal chemistry programs aimed at optimizing GOT1 inhibitors require the unsubstituted parent compound to establish the baseline potency (IC50 >100 μM) from which the contribution of each substituent is measured, enabling rational, data‑driven design of improved analogs [1].

Reference Standard for Purity and Identity in Chemical Library Procurement

When purchasing tryptamine‑based phenylurea libraries for high‑throughput screening, compound 3a serves as a reference standard to confirm structural integrity and purity (≥95%) by HPLC or NMR, as described in vendor specifications from suppliers such as Fluorochem and AKSci.

Tool Compound for Investigating Tryptamine‑Urea Linker Flexibility

The tryptamine‑urea core of compound 3a has been shown to tolerate diverse substitution patterns without altering the fundamental binding mode to GOT1. Researchers studying conformational flexibility of the ethylene‑urea linker can use the parent compound to benchmark molecular dynamics simulations against the experimentally determined inactivity threshold [1].

Application
Selection Property
Validation Focus
GOT1 enzymatic/cell-based assays
Inert negative control for GOT1 assay context
Confirm lack of GOT1 inhibition at relevant assay concentrations
Structure–activity relationship studies
Baseline potency reference scaffold
Verify inactivity threshold in in-house GOT1 assay
Chemical library procurement
Structural identity and purity confirmation
Verify by HPLC/NMR per supplier specification
Linker flexibility studies
Tryptamine-urea core with conformational tolerance
Benchmark MD simulations against experimental inactivity
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